molecular formula C13H14N2O4 B2590528 3-[1-(3-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 1173293-39-4

3-[1-(3-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

Cat. No.: B2590528
CAS No.: 1173293-39-4
M. Wt: 262.265
InChI Key: WNKQCLSBJZXWBI-UHFFFAOYSA-N
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Description

3-[1-(3-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a chemical compound with the molecular formula C13H14N2O4 It is known for its unique structure, which includes a 3-methylphenyl group and a 2,5-dioxoimidazolidinyl moiety attached to a propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid typically involves the reaction of 3-methylphenyl isocyanate with a suitable imidazolidinone derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the imidazolidinone ring to a more reduced form.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, sulfuric acid (H2SO4) for sulfonation

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Reduced imidazolidinone derivatives

    Substitution: Nitro, halogen, or sulfonyl derivatives of the aromatic ring

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[1-(3-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(4-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid: Similar structure with a 4-methylphenyl group instead of a 3-methylphenyl group.

    3-[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid: Similar structure with a 3-chlorophenyl group instead of a 3-methylphenyl group.

    3-[1-(3-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]butanoic acid: Similar structure with a butanoic acid chain instead of a propanoic acid chain.

Uniqueness

3-[1-(3-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is unique due to its specific substitution pattern and the presence of both the imidazolidinone ring and the propanoic acid chain

Properties

IUPAC Name

3-[1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-8-3-2-4-9(7-8)15-12(18)10(14-13(15)19)5-6-11(16)17/h2-4,7,10H,5-6H2,1H3,(H,14,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKQCLSBJZXWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(NC2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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